molecular formula C25H22N2O B10930928 N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B10930928
M. Wt: 366.5 g/mol
InChI Key: STHOGUWESSHMAW-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of a catalyst. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Quinacrine: Another antimalarial drug with structural similarities.

Uniqueness

N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substituents on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O/c1-3-18-7-6-8-20(15-18)26-25(28)22-16-24(19-13-11-17(2)12-14-19)27-23-10-5-4-9-21(22)23/h4-16H,3H2,1-2H3,(H,26,28)

InChI Key

STHOGUWESSHMAW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C

Origin of Product

United States

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